2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of two main parts:
- The first part is a pyrimidine ring with an amino group (NH₂) at position 2 and a methoxyphenoxy group (C₆H₄OCH₃) at position 5.
- The second part is a phenol ring with a chlorobenzyl ether group (C₆H₄ClCH₂O) at position 5.
- Overall, this compound combines features from both pyrimidines and phenols, making it an interesting hybrid.
- Its molecular formula is C₂₀H₁₈ClN₅O₄.
- Unfortunately, I couldn’t find specific information on its history or discovery, but it likely has applications in various fields due to its unique structure.
Preparation Methods
- Synthetic routes for this compound might involve multi-step reactions.
- One possible approach could be the condensation of a pyrimidine precursor (e.g., 2-amino-4-methylpyrimidine) with a phenol derivative (e.g., 2-chlorophenol) under appropriate conditions.
- Industrial production methods would likely optimize yield, scalability, and cost-effectiveness. detailed protocols are proprietary and not readily available.
Chemical Reactions Analysis
- This compound could undergo various reactions:
Oxidation: Oxidation of the phenol group could yield quinone derivatives.
Reduction: Reduction of the nitro group (if present) could form an amino group.
Substitution: Substitution reactions at the chlorobenzyl group or the amino group.
- Common reagents might include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
- Major products would depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with enzymes, receptors, or cellular components.
Medicine: Exploring its pharmacological properties, potential as a drug candidate, or use in drug delivery systems.
Industry: Considering its applications in materials science, catalysis, or organic synthesis.
Mechanism of Action
- Unfortunately, I couldn’t find specific information on the mechanism of action for this compound. Further research would be needed to elucidate its targets and pathways.
Comparison with Similar Compounds
- Similar compounds might include other pyrimidine-phenol hybrids or molecules with related functional groups.
- Without specific names, I can’t provide an exhaustive list, but exploring databases like the FDA Global Substance Registration System could yield more examples.
Properties
Molecular Formula |
C25H22ClN3O4 |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C25H22ClN3O4/c1-15-24(33-19-8-5-7-17(12-19)31-2)23(29-25(27)28-15)20-11-10-18(13-22(20)30)32-14-16-6-3-4-9-21(16)26/h3-13,30H,14H2,1-2H3,(H2,27,28,29) |
InChI Key |
OWOKTSKENCEUEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=CC=C3Cl)O)OC4=CC=CC(=C4)OC |
Origin of Product |
United States |
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